2-[(2-Aminoethyl)thiomethyl]pyrazine
Description
2-[(2-Aminoethyl)thiomethyl]pyrazine is a pyrazine derivative featuring a pyrazine core substituted with a thiomethyl-ethylamine side chain. Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1,4-positions.
Properties
CAS No. |
64380-82-1 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(pyrazin-2-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H11N3S/c8-1-4-11-6-7-5-9-2-3-10-7/h2-3,5H,1,4,6,8H2 |
InChI Key |
KPSVNTMKXZMIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CSCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Pyrazine Derivatives
Structural Analogues
2-(Allylthio)pyrazine
- Structure : Substituted with an allylthio (-S-CH2-CH=CH2) group at the pyrazine C-2 position.
- Activity : Demonstrates antifibrotic effects by inhibiting dimethylnitrosamine-induced liver fibrosis in rats via suppression of TGF-β1 expression .
2-(Aminomethyl)pyrazine
- Structure : Features a primary amine (-CH2-NH2) substituent at the pyrazine C-2 position.
- Physicochemical Properties: Higher basicity compared to unsubstituted pyrazine due to the electron-donating amine group.
- Key Difference : Absence of the thioether bridge reduces sulfur-mediated reactivity (e.g., disulfide formation) but simplifies synthesis.
Functional Analogues
Pyrazinecarboxylic Acid Derivatives
- Examples : Pyrazine-2-carbohydrazide, 5-methylpyrazine-2-carbohydrazide.
- Activity : Antifungal properties against Candida and Aspergillus species via inhibition of ergosterol biosynthesis. Thiosemicarbazone derivatives exhibit variable efficacy, with electron-withdrawing groups enhancing activity .
- Comparison: The thiomethyl-ethylamine group in 2-[(2-Aminoethyl)thiomethyl]pyrazine may confer distinct binding modes compared to carboxylic acid derivatives, particularly in metal chelation or enzyme inhibition.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazines
- Structure : Fused triazole-pyrazine systems with trifluoromethyl substituents.
- Activity : Anti-cancer activity via upregulation of pro-apoptotic BAX and downregulation of Bcl2 in HT-29 colon cancer cells .
Physicochemical and Pharmacokinetic Comparisons
Mechanistic Insights
- Antifungal Activity : Thiosemicarbazones derived from pyrazinecarboxylic acids (e.g., 5-acetylpyrazine-2-carbonitrile derivatives) show activity dependent on the presence of sulfur and nitrogen atoms, which disrupt fungal membrane integrity .
- Anticancer Activity: Fused-ring pyrazines (e.g., triazolo-pyrazines) exhibit electron-deficient cores that enhance interactions with tubulin or DNA, a feature less pronounced in 2-[(2-Aminoethyl)thiomethyl]pyrazine due to its electron-donating amine group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
